The piperazine ring is a common functional group found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Molecules with a piperazine moiety can interact with the binding pocket of kinases, potentially leading to their inhibition []. Further research is needed to determine if 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine exhibits kinase inhibitory activity.
The presence of a trifluoromethyl group can enhance the drug-like properties of a molecule, such as improving its metabolic stability. This makes 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine a potential candidate for further development as a lead compound in medicinal chemistry []. Researchers might use it as a starting point to synthesize and test analogs with more targeted biological activity.
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a piperazine moiety and a trifluoromethyl group attached to a pyrimidine ring. The molecular formula of this compound is C9H11F3N4, and it has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development .
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine exhibits significant biological activity, particularly as an antimicrobial and antiviral agent. Studies have shown that derivatives of pyrimidine-piperazine hybrids can inhibit viral replication, including that of the Chikungunya virus . Furthermore, these compounds have been explored for their potential neuroprotective effects, possibly through mechanisms involving the inhibition of inflammatory pathways and apoptosis .
The synthesis of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine typically involves several steps:
These methods allow for the efficient synthesis of the target compound while maintaining high yields and purity .
The applications of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine are diverse:
Interaction studies have demonstrated that 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine interacts with various biological macromolecules. These studies often utilize techniques such as:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in biological systems .
Several compounds share structural similarities with 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Contains piperazine and pyrimidine | Antiviral activity against Chikungunya virus | Sulfonyl group enhances solubility |
| N2,N4-bis(4-(piperazine-1-yl)phenyl)pyrimidine | Bis-piperazine derivative | Potential anticancer properties | Dual piperazine enhances receptor binding |
| 4-(4-(piperazine-1-yl)phenyl)-6-methylpyrimidin-2-amine | Similar backbone with methyl substitution | Antimicrobial properties | Methyl group may influence metabolic stability |
These compounds illustrate variations in substituents that can significantly affect their biological activities and pharmacological profiles, emphasizing the importance of structural modifications in drug design .
The piperazine-pyrimidine bond in this compound is typically forged via nucleophilic aromatic substitution (SNAr). Pyrimidine’s electron-deficient aromatic system, activated by two in-ring nitrogen atoms, facilitates displacement of a leaving group (e.g., chlorine at position 2) by piperazine’s secondary amine. The SNAr mechanism proceeds through a Meisenheimer intermediate, where the aromatic ring’s partial positive charge at the ortho and para positions relative to the leaving group attracts the nucleophile.
Key factors influencing this reaction include:
A representative synthesis involves reacting 2-chloro-5-(trifluoromethyl)pyrimidine with piperazine in refluxing DMF, achieving yields >75% after 12 hours. Microwave-assisted methods reduce reaction times to 1–2 hours while maintaining comparable yields.
Introducing the trifluoromethyl (-CF~3~) group at pyrimidine’s 5-position requires strategic planning due to fluorine’s electronegativity and the group’s steric bulk. Two primary approaches dominate:
Copper-mediated cross-coupling using (trifluoromethyl)copper(I) complexes enables direct C–CF~3~ bond formation. For example, 5-bromopyrimidine derivatives react with [(bpy)CuCF~3~] (bpy = 2,2’-bipyridine) under mild conditions (60°C, THF), yielding 5-CF~3~-substituted products.
Chlorine-to-fluorine exchange via Swarts reaction provides an alternative route. Treating 5-trichloromethylpyrimidine with antimony trifluoride (SbF~3~) at 150°C replaces chlorine atoms with fluorine, though this method risks over-fluorination. Modern protocols use hydrogen fluoride (HF) or fluorinating agents like DAST (diethylaminosulfur trifluoride) for controlled mono- or di-substitution.
Optimizing synthetic parameters is critical for scalability and reproducibility. The table below summarizes key variables and their impacts:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate SNAr but risk decomposition |
| Solvent | DMF/DMSO | Enhances nucleophilicity of piperazine |
| Catalyst | None or CuI | CuI accelerates CF~3~ coupling by 20% |
| Reaction Time | 2–12 hours | Prolonged time increases byproduct formation |
| Microwave Assistance | 150 W, 100°C | Reduces time to 1 hour with 85% yield |
Microwave irradiation emerges as a pivotal tool, reducing energy consumption and improving regioselectivity in multi-step sequences.
Post-synthetic modifications enable access to diverse derivatives for structure-activity relationship studies:
These strategies underscore the compound’s versatility as a platform for generating targeted analogs with tailored physicochemical properties.
Quantitative Structure-Activity Relationship modeling is a pivotal computational approach to correlate the chemical structure of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine with its biological activity. QSAR models employ molecular descriptors derived from quantum chemical calculations, such as electronic, steric, and hydrophobic parameters, to predict the compound’s activity against specific biological targets.
A typical QSAR model for pyrimidine derivatives uses multiple linear regression to relate descriptors (X1, X2, ..., Xn) to biological activity metrics (e.g., IC50 values). For example, a model equation might take the form:
$$
\text{Activity} = \alpha + \beta1 X1 + \beta2 X2 + \cdots + \betan Xn
$$
where $$\alpha$$ and $$\beta_i$$ are regression coefficients determined statistically [4].
Statistical validation parameters such as the coefficient of determination (R^2), adjusted R^2, F-value, and cross-validated R^2 (Q^2) confirm the model’s predictive reliability. For related pyrimidine compounds, QSAR models have shown high predictivity with R^2 values exceeding 0.9, indicating strong correlation between molecular descriptors and biological activity [4].
The acid dissociation constant (pKa) of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine is critical for understanding its ionization state in physiological conditions, which affects solubility, permeability, and receptor binding. Density Functional Theory calculations combined with solvation models allow accurate prediction of pKa values by evaluating the free energy changes associated with protonation and deprotonation processes.
Recent methodologies integrate semi-empirical quantum mechanics with machine learning algorithms to enhance pKa prediction accuracy across diverse chemical classes, including pyrimidines [6]. Experimental and computational studies on pyrimidine derivatives demonstrate excellent correlation between predicted and observed pKa values, with R^2 values around 0.99 for the first dissociation constant, confirming the robustness of these computational approaches [7].
Typical pKa prediction involves calculating the Gibbs free energy difference between protonated and deprotonated species in solvent, often water, using DFT methods such as B3LYP/6-31+G(d,p), followed by correction factors derived from empirical data or machine learning models [7].
Molecular docking simulations provide insights into the binding affinity and interaction modes of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine with relevant biological macromolecules, such as enzymes or receptors. Docking tools like AutoDock Vina and Biovia Discovery Studio are employed to predict the preferred binding poses and calculate binding energies, which correlate with biological efficacy [4] [8].
Docking studies of pyrimidine derivatives with piperazine substituents commonly reveal key interactions including hydrogen bonding, π-π stacking, and hydrophobic contacts within the active sites of target proteins. The trifluoromethyl group enhances hydrophobic interactions and may improve binding specificity due to its electronegativity and steric bulk.
Binding affinity data are often tabulated as docking scores (in kcal/mol), with more negative values indicating stronger predicted binding. For example:
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Enzyme A (e.g., kinase) | -8.5 | H-bonds with active site residues; π-π stacking with aromatic rings |
| Receptor B (e.g., GPCR) | -7.9 | Hydrophobic contacts; salt bridges involving piperazine nitrogen |
These computational findings assist in rationalizing the compound’s mechanism of action and guide further optimization in drug design [4] [8].
The modulation of phenylpropanoid biosynthesis machinery represents a critical mechanism through which 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine exerts its antiviral effects [1] [2]. The phenylpropanoid pathway serves as one of the most important secondary metabolic pathways in plants, producing compounds essential for disease resistance and structural integrity [10] [11]. Research has demonstrated that related trifluoromethyl pyridine piperazine derivatives significantly upregulate key enzymes within this biosynthetic pathway [1] [2].
| Enzyme | Fold Change | Function | Impact on Plant Defense |
|---|---|---|---|
| Phenylalanine Ammonia Lyase | 7.60-fold | Converts phenylalanine to cinnamic acid | Initiates phenolic compound synthesis |
| Cinnamate 4-Hydroxylase | 1.06-fold | Hydroxylates cinnamic acid | Produces coumaric acid precursors |
| 4-Coumarate-CoA Ligase | 1.36-fold | Activates coumaric acid | Enables lignin and flavonoid synthesis |
| Hydroxycinnamoyl Transferase | 1.34-fold | Transfers acyl groups | Facilitates phenolic ester formation |
The phenylpropanoid biosynthesis pathway activation by 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine results in enhanced production of lignin, flavonoids, and other phenolic compounds that strengthen plant cell walls and provide antimicrobial activity [10] [11]. Phenylalanine ammonia lyase, the first committed enzyme of the pathway, shows particularly dramatic upregulation in response to treatment with related compounds [1] [2]. This enzyme catalyzes the deamination of phenylalanine to trans-cinnamic acid, initiating the entire phenylpropanoid cascade [12] [11].
The compound's ability to modulate phenylpropanoid biosynthesis involves both transcriptional and post-transcriptional mechanisms [1] [2]. Label-free proteomic analysis has revealed that treatment with related trifluoromethyl pyridine piperazine derivatives results in differential expression of multiple proteins within the phenylpropanoid pathway [1] [2]. These changes include both upregulation of biosynthetic enzymes and downregulation of certain regulatory proteins, creating a coordinated response that enhances phenolic compound production [1] [2].
The phenolic compounds produced through this enhanced biosynthetic activity serve multiple defensive functions [10] [13]. They contribute to cell wall strengthening through lignification, provide direct antimicrobial activity against pathogens, and serve as precursors for specialized defense compounds such as phytoalexins [10] [11]. Research indicates that this multifaceted approach to plant defense significantly enhances resistance to viral pathogens [1] [2].
The activation dynamics of key defense enzymes represents a fundamental mechanism through which 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine enhances plant antiviral capacity [1] [2]. Three primary defense enzymes demonstrate significant activity enhancement following treatment: superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia lyase [1] [2]. These enzymes constitute critical components of the plant immune system, each contributing distinct protective functions against pathogen invasion [14] [13] [15].
Superoxide dismutase functions as the first line of antioxidant defense in plant cells, converting highly reactive superoxide radicals to hydrogen peroxide and molecular oxygen [14] [15]. Research with related trifluoromethyl pyridine piperazine derivatives demonstrates that superoxide dismutase activity reaches peak levels on the fifth day following viral infection when plants are pre-treated with these compounds [1] [2]. The peak activity of 622 units per gram represents significant enhancement compared to untreated controls [1] [2].
| Treatment Group | Peak Activity (units/g) | Day of Peak | Fold Increase vs Control |
|---|---|---|---|
| Compound + Virus | 622 | 5 | 7.58 |
| Control + Virus | 306 | 5 | 2.03 |
| Standard Treatment + Virus | 441 | 5 | 1.41 |
| Untreated Control | 82 | - | 1.00 |
The enhanced superoxide dismutase activity provides crucial protection against oxidative stress associated with viral infection [14] [15]. Reactive oxygen species generated during pathogen attack can damage cellular components, but the increased superoxide dismutase activity helps maintain cellular integrity and supports continued defense responses [14] [15]. This enzyme activation occurs systemically throughout the plant, contributing to the broad-spectrum protection observed with 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine treatment [1] [2].
Polyphenol oxidase serves as a copper-containing oxidoreductase that catalyzes the formation of quinones from phenolic substrates [16] [13]. This enzyme plays essential roles in plant defense by producing antimicrobial quinone compounds and contributing to cell wall strengthening [16] [13]. Studies with related compounds show that polyphenol oxidase activity reaches maximum levels on the third day following viral challenge, achieving 200 units per gram at peak activity [1] [2].
The enhanced polyphenol oxidase activity contributes to plant defense through multiple mechanisms [16] [13]. The quinone products generated by this enzyme possess direct antimicrobial properties and can polymerize to form protective barriers within plant tissues [16] [13]. Additionally, polyphenol oxidase participates in the rapid polymerization of phenolic compounds to produce pigments that may serve signaling functions in plant defense responses [16] [17].
Phenylalanine ammonia lyase represents the gateway enzyme linking primary metabolism to secondary phenolic compound biosynthesis [12] [11]. This enzyme catalyzes the biotransformation of phenylalanine to trans-cinnamic acid and ammonia, initiating the phenylpropanoid pathway [12] [11]. Research demonstrates that phenylalanine ammonia lyase activity peaks on the fifth day following viral infection in plants treated with related trifluoromethyl pyridine piperazine derivatives, reaching 65 units per gram [1] [2].
The enhanced phenylalanine ammonia lyase activity directly correlates with increased production of phenolic defense compounds [12] [11]. This enzyme induction promotes the synthesis of lignin precursors, flavonoids, and other phenolic metabolites that strengthen plant resistance to viral pathogens [12] [10]. The sustained elevation of phenylalanine ammonia lyase activity over multiple days indicates a robust and persistent defense response [1] [2].
The comparative efficacy of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine against tobamoviruses and cucumoviruses reveals distinct patterns of antiviral activity that reflect the structural and biological differences between these viral families [1] [18] [19]. Tobamoviruses, exemplified by tobacco mosaic virus, and cucumoviruses, represented by cucumber mosaic virus, present different challenges for plant defense systems due to their distinct replication strategies and host interactions [1] [20] [21].
Research with related trifluoromethyl pyridine piperazine derivatives demonstrates superior efficacy against tobacco mosaic virus compared to standard treatments [1] [18]. The most effective compounds in this chemical class show half maximal effective concentration values of 18.4 micrograms per milliliter for protective activity against tobacco mosaic virus [1] [18]. This represents significant improvement over standard treatments, which typically require concentrations of 50.2 micrograms per milliliter for equivalent protection [1] [18].
| Virus Type | Activity Mode | EC50 (μg/mL) | Efficacy (%) | Standard Comparison |
|---|---|---|---|---|
| Tobacco Mosaic Virus | Protective | 18.4 | 87.0 | Superior |
| Tobacco Mosaic Virus | Curative | 107.8 | 62.8 | Comparable |
| Tobacco Mosaic Virus | Inactivation | Variable | 78.8 | Moderate |
The enhanced efficacy against tobamoviruses correlates with the ability of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine to interfere with viral replication and assembly processes [1] [22]. Studies indicate that related compounds can fracture viral particles and affect self-assembly mechanisms, directly impacting viral infectivity [22] [19]. The trifluoromethyl pyridine moiety appears particularly important for this direct antiviral activity [1] [2].
The efficacy profile against cucumoviruses, particularly cucumber mosaic virus, shows different characteristics compared to tobamovirus activity [1] [19]. Related trifluoromethyl pyridine piperazine derivatives demonstrate half maximal effective concentration values of 347.8 micrograms per milliliter for protective activity against cucumber mosaic virus [1] [19]. While this represents higher concentrations than required for tobamovirus control, the compounds still show improved performance compared to standard treatments [1] [19].
Cucumber mosaic virus presents unique challenges due to its broad host range and complex interaction with plant defense mechanisms [20] [21]. The 2b protein encoded by cucumber mosaic cucumovirus acts as a virulence determinant by suppressing post-transcriptional gene silencing, a natural plant defense mechanism [20] [21]. This viral strategy requires more robust plant defense responses to achieve effective control [20] [21].
The differential efficacy against tobamoviruses versus cucumoviruses reflects fundamental differences in viral biology and plant-pathogen interactions [1] [20]. Tobamoviruses typically establish more localized infections and may be more susceptible to direct chemical interference with viral particles [1] [22]. In contrast, cucumoviruses often establish systemic infections and actively suppress plant defense mechanisms, requiring more comprehensive immune activation for effective control [20] [21].
Research indicates that the systemic acquired resistance activation by 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine provides broader spectrum activity against both viral families [1] [2]. The compound's ability to enhance multiple defense pathways simultaneously appears particularly important for controlling cucumoviruses, which have evolved sophisticated mechanisms to evade plant immunity [1] [20]. The phenylpropanoid pathway activation and defense enzyme enhancement provide multiple layers of protection that can overcome viral suppression strategies [1] [2].